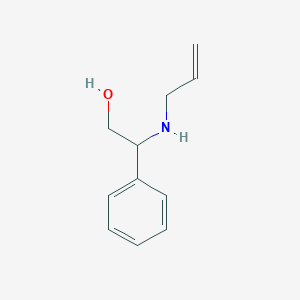

2-Allylamino-2-phenyl-ethanol

Description

Contextualization within Nitrogen- and Oxygen-Containing Organic Scaffolds

Organic molecules that contain both nitrogen and oxygen atoms are fundamental scaffolds in a vast number of natural products and pharmaceutically active compounds. tandfonline.com The 1,2-amino alcohol motif, as present in 2-allylamino-2-phenyl-ethanol, is a particularly prevalent structural feature in medicinal chemistry and drug design. nih.govacs.org This arrangement is found in numerous bioactive molecules, including the vancomycin (B549263) class of antibiotics and various polyhydroxylated alkaloids that act as potent enzyme inhibitors. diva-portal.org

The strategic placement of a nitrogen atom and a hydroxyl group on adjacent carbons allows for the formation of stable intramolecular hydrogen bonds, which can pre-organize the molecule's conformation. This pre-organization is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. ontosight.ai Furthermore, this scaffold serves as a versatile synthon for the construction of more complex nitrogen- and oxygen-containing heterocyclic systems, which are themselves cornerstones of many therapeutic agents. acs.org The development of synthetic routes to functionalized 1,2-amino alcohols is therefore a critical endeavor in organic chemistry. nih.gov

Significance of the Chiral Center in this compound

The defining structural feature of this compound is the stereocenter at the C2 position, which is bonded to a hydrogen atom, a phenyl group, an allylamino group, and a hydroxymethyl group. The spatial arrangement of these four different groups gives rise to two non-superimposable mirror images, or enantiomers: (R)-2-allylamino-2-phenyl-ethanol and (S)-2-allylamino-2-phenyl-ethanol.

The chirality of this molecule is of paramount importance, as the biological activity of enantiomers can differ dramatically. For many pharmaceuticals, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects. google.com Consequently, the ability to synthesize single, enantiomerically pure forms of chiral molecules is a central goal in modern organic synthesis.

The synthesis of enantiopure 1,2-amino alcohols is a well-established field of research. acs.org Common strategies that could be applied to prepare enantiopure this compound include:

Asymmetric Synthesis: This involves the stereoselective creation of the chiral center. For instance, the asymmetric transfer hydrogenation of a corresponding α-aminoketone precursor using a chiral ruthenium catalyst is a powerful method for producing chiral 1,2-amino alcohols with excellent enantioselectivity. nih.govacs.org Another approach is the catalytic enantioselective addition of N-substituted allyl groups to ketone electrophiles. nih.gov

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials. The parent compound, 2-phenylglycinol, can be derived from the chiral pool of amino acids. polyu.edu.hk

Resolution: A racemic mixture of this compound could be separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as di-O-p-toluoyltartaric acid, followed by separation through crystallization. acs.org

The absolute configuration (R or S) of the chiral center dictates the three-dimensional shape of the molecule, which in turn governs its application as a chiral auxiliary or ligand in asymmetric catalysis, where it can be used to induce stereoselectivity in chemical reactions. polyu.edu.hk

Overview of Research Directions and Open Questions Pertaining to the Compound's Structure and Reactivity

While direct research on this compound is not extensively documented, its structure suggests several promising avenues for future investigation, primarily centered on its potential as a versatile building block in asymmetric synthesis.

Potential as a Chiral Ligand: A major area of research for chiral 1,2-amino alcohols is their application as ligands in metal-catalyzed asymmetric reactions. mdpi.comresearchgate.net Derivatives of 2-amino-2-phenylethanol (B122105) have been successfully used as catalysts in reactions like the asymmetric borane (B79455) reduction of ketones and the conjugate addition of diethylzinc (B1219324) to enones. polyu.edu.hk An open research question is how the N-allyl group in this compound would influence the steric and electronic properties of the resulting metal complex and its efficacy in inducing enantioselectivity compared to more common N-alkyl or N-aryl derivatives.

Synthetic Utility of the Allyl Group: The allyl group is a highly versatile functional handle, opening up numerous possibilities for further synthetic transformations. Key research directions include:

Cyclization Reactions: The allyl group and the adjacent amine or alcohol could participate in intramolecular cyclization reactions to form various heterocyclic scaffolds, such as substituted piperidines or oxazines.

Palladium-Catalyzed Reactions: The olefin of the allyl group is a substrate for a range of palladium-catalyzed reactions, including cross-coupling and allylic alkylation, allowing for the construction of more complex molecular architectures. rsc.org

Olefin Metathesis: This powerful reaction could be used to couple the molecule with other olefins, providing a route to larger, more elaborate structures.

Unanswered Questions: The primary open question is the development of an efficient and highly stereoselective synthesis for both enantiomers of this compound. While methods exist for related compounds, their direct application and optimization for this specific substrate remain to be explored. A synthetic route might start from styrene (B11656) oxide and allylamine (B125299), although this has been shown to produce the regioisomeric 2-allylamino-1-phenylethanol. prepchem.com An alternative might involve the N-allylation of (R)- or (S)-2-phenylglycinol. Subsequent research would then need to systematically investigate the reactivity of its unique combination of functional groups and evaluate its performance as a chiral ligand in a broad spectrum of asymmetric transformations.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-phenyl-2-(prop-2-enylamino)ethanol |

InChI |

InChI=1S/C11H15NO/c1-2-8-12-11(9-13)10-6-4-3-5-7-10/h2-7,11-13H,1,8-9H2 |

InChI Key |

AOJYHRUNEFKAQQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(CO)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2 Allylamino 2 Phenyl Ethanol

Retrosynthetic Analysis of the 2-Allylamino-2-phenyl-ethanol Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.

Disconnection Strategies for the Phenyl-Ethanol Moiety

The central C-C bond between the phenyl ring and the ethanol (B145695) backbone is a primary site for disconnection. A common strategy involves disconnecting this bond to reveal a benzaldehyde (B42025) precursor and a suitable one-carbon (C1) synthon. This approach is advantageous as benzaldehyde is a readily available starting material.

Another key disconnection is the C-N bond of the amino group. This leads to a precursor such as an epoxide or a halohydrin, which can then be subjected to amination. Functional group interconversion (FGI) is also a powerful tool in this analysis. For instance, the amino alcohol can be traced back to an amino acid precursor, like phenylglycine, which can be reduced to the desired alcohol.

A simplified retrosynthetic analysis for the 2-amino-2-phenylethanol (B122105) core is presented below:

| Target Molecule | Disconnection | Precursors |

| 2-Amino-2-phenylethanol | C-N bond | Styrene (B11656) oxide + Ammonia |

| 2-Amino-2-phenylethanol | C-C bond and C-N bond (via FGI) | Benzaldehyde + Cyanide (Strecker synthesis intermediate) |

| 2-Amino-2-phenylethanol | FGI (Reduction) | Phenylglycine |

Approaches for Incorporating the Allylamino Group

The disconnection of the N-allyl bond is a straightforward step in the retrosynthetic analysis. This C-N bond disconnection points to 2-amino-2-phenylethanol as the immediate precursor and an allylating agent. The choice of the allylating agent is crucial for the forward synthesis and can range from simple allyl halides to more complex reagents for stereocontrolled introductions.

A primary consideration is the potential for over-alkylation of the amine. Therefore, the synthetic strategy must incorporate methods to ensure mono-allylation. This can be achieved through the use of protecting groups or by carefully controlling the reaction conditions and stoichiometry of the reactants.

Conventional Synthetic Routes to Analogous Compounds and Potential Adaptations

The synthesis of this compound can be envisioned by first constructing the 2-amino-2-phenylethanol backbone, followed by the introduction of the allyl group.

Formation of the 2-Phenyl-ethanol Backbone

Several established methodologies can be adapted for the synthesis of the 2-amino-2-phenylethanol core.

Grignard Methodologies: While more common for the synthesis of 2-phenylethanol, Grignard reagents can be employed in more complex routes to construct the carbon skeleton. A classic approach involves the reaction of a phenylmagnesium halide with ethylene (B1197577) oxide. However, for the target molecule, this would require subsequent functionalization to introduce the amino group.

Reduction of Carbonyl Compounds: A more direct route involves the reduction of an α-amino ketone precursor. For instance, 2-aminoacetophenone (B1585202) can be reduced to the corresponding amino alcohol. The choice of reducing agent is critical to avoid side reactions and achieve the desired stereochemistry. Common reducing agents include sodium borohydride (B1222165) and lithium aluminum hydride.

Catalytic Hydrogenation of Related Precursors: Catalytic hydrogenation is a powerful and clean method for the reduction of various functional groups. For example, the hydrogenation of an α-azido or α-nitro ketone precursor can directly yield the amino alcohol. Similarly, the reduction of phenylglycine derivatives is a viable route.

A common and efficient laboratory-scale synthesis of 2-amino-2-phenylethanol involves the ring-opening of styrene oxide with ammonia. This reaction typically yields a mixture of regioisomers, with the desired 2-amino-1-phenylethanol (B123470) often being a significant byproduct. Careful control of reaction conditions and purification are necessary to isolate the desired 2-amino-2-phenylethanol.

Introduction of the Allylamine (B125299) Functionality via Amination Reactions

Once the 2-amino-2-phenylethanol backbone is obtained, the allyl group can be introduced via N-alkylation. A standard method involves the reaction of the primary amine with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base to neutralize the hydrohalic acid byproduct.

To control the degree of alkylation and prevent the formation of the tertiary amine, several strategies can be employed:

Stoichiometric Control: Using a slight excess of the amine relative to the allylating agent can favor mono-alkylation.

Use of Protecting Groups: The amino group can be protected with a suitable protecting group (e.g., Boc, Cbz), followed by N-allylation and subsequent deprotection.

Reductive Amination: The amine can be reacted with acrolein to form an imine, which is then selectively reduced to the allylamine.

Advanced Synthetic Methodologies for Enantiopure this compound

The presence of a stereocenter at the carbon bearing the phenyl and amino groups means that this compound can exist as a pair of enantiomers. For many applications, particularly in pharmaceuticals, it is crucial to synthesize a single enantiomer.

Advanced synthetic methodologies focus on achieving high enantioselectivity. A key strategy is to start with an enantiopure precursor. (R)- and (S)-2-amino-2-phenylethanol are commercially available and can be synthesized through various enantioselective methods.

Enzymatic and Chemoenzymatic Methods: Biocatalysis offers a green and highly selective approach to chiral molecules. For example, transaminases can be used for the asymmetric amination of a ketone precursor to produce an enantiopure amino alcohol. Lipases can be employed for the kinetic resolution of a racemic mixture of the amino alcohol or its derivatives.

Asymmetric Hydrogenation: The use of chiral catalysts in hydrogenation reactions can provide enantiomerically enriched products. For instance, the asymmetric hydrogenation of an α-amino ketone using a chiral rhodium or ruthenium catalyst can yield the desired enantiomer of the amino alcohol with high enantiomeric excess.

A recent development in the synthesis of enantiopure 1,2-amino alcohols involves multi-enzyme cascade reactions. For example, L-phenylalanine can be converted into enantiomerically pure 2-phenylglycinol through a series of enzymatic steps. nih.gov This biocatalytic approach provides a sustainable and efficient route to the chiral backbone of the target molecule.

Asymmetric Synthesis through Chiral Auxiliary Control

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis to induce stereoselectivity. organic-chemistry.orgresearchgate.net In a hypothetical synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, could be employed to direct the stereoselective alkylation of a glycine (B1666218) enolate equivalent. This approach would involve the initial attachment of the chiral auxiliary to a glycine moiety. The resulting adduct can then be deprotonated to form a chiral enolate, which subsequently reacts with an electrophile, in this case, a phenylating agent like a benzyl (B1604629) halide. The steric hindrance provided by the chiral auxiliary would guide the approach of the electrophile, leading to the formation of one diastereomer in preference to the other.

Following the stereoselective alkylation, the carbonyl group of the glycine moiety can be reduced to the corresponding alcohol. The final steps would involve the introduction of the allyl group to the nitrogen atom and the subsequent cleavage of the chiral auxiliary, which can often be recovered and reused. The high degree of diastereoselectivity achievable with this method makes it a powerful tool for the synthesis of enantiomerically pure amino alcohols.

Table 1: Representative Chiral Auxiliaries and Expected Diastereoselectivities

| Chiral Auxiliary | Typical Electrophile | Solvent | Expected Diastereomeric Ratio (d.r.) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | THF | >95:5 |

| (S)-(-)-2-amino-3,3-diphenyl-1-propanol | Phenyl triflate | CH₂Cl₂ | >90:10 |

| (+)-Pseudoephedrine | Benzyl chloride | LiCl, THF | >98:2 |

Diastereoselective Synthesis Utilizing Chiral Substrates (e.g., from phenylglycinol derivatives)

An alternative and often more direct approach to enantiomerically pure compounds is to start from a readily available chiral precursor, a strategy known as chiral pool synthesis. For the synthesis of this compound, the commercially available (R)- or (S)-phenylglycinol serves as an excellent starting material. ub.edunih.govresearchgate.netresearchgate.net The inherent chirality of phenylglycinol can be used to direct the stereochemical outcome of subsequent reactions.

A plausible synthetic sequence would begin with the protection of the amino and hydroxyl groups of phenylglycinol to prevent unwanted side reactions. For instance, the amino group could be protected as a carbamate (B1207046) (e.g., Boc or Cbz), and the hydroxyl group as a silyl (B83357) ether (e.g., TBDMS). With the protecting groups in place, the synthetic focus would shift to the introduction of the allyl group onto the nitrogen atom. This could be achieved by N-alkylation with an allyl halide. The final step would involve the deprotection of the hydroxyl and amino groups to yield the desired this compound. The stereochemical integrity of the chiral center originating from phenylglycinol is expected to be maintained throughout this synthetic sequence.

Catalytic Enantioselective Approaches

Catalytic methods offer a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. These methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Transition Metal-Catalyzed Asymmetric Allylic Amination

Transition metal catalysis, particularly with palladium and iridium, has emerged as a powerful tool for the formation of C-N bonds. acs.orguwindsor.catdx.catnih.govnih.gov A potential route to this compound using this methodology would involve the reaction of a suitable precursor, such as 2-amino-2-phenylethanol, with an allylic electrophile like allyl carbonate. In the presence of a chiral transition metal complex, this reaction can proceed with high enantioselectivity.

The mechanism typically involves the formation of a π-allyl metal complex from the allylic electrophile. The chiral ligand coordinated to the metal center then controls the facial selectivity of the nucleophilic attack by the amino group of 2-amino-2-phenylethanol, leading to the preferential formation of one enantiomer of the desired product.

Table 2: Potential Catalysts for Asymmetric Allylic Amination

| Metal | Chiral Ligand | Typical Allylic Substrate | Expected Enantiomeric Excess (ee) |

| Palladium | (R)-BINAP | Allyl methyl carbonate | >90% |

| Iridium | (S,S)-f-Binaphane | Allyl acetate | >95% |

| Rhodium | (R,R)-Me-DuPhos | Cinnamyl carbonate | >85% |

Organocatalytic Enantioselective Routes

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. nih.govwisc.edu For the synthesis of this compound, an organocatalytic approach could involve a tandem reaction. For example, a chiral primary or secondary amine catalyst, such as a derivative of proline, could catalyze the asymmetric Michael addition of an amine nucleophile to an α,β-unsaturated aldehyde. Subsequent in situ reduction of the resulting aldehyde would yield the desired amino alcohol.

Another potential organocatalytic strategy is the asymmetric aminohydroxylation of an appropriate alkene precursor. This reaction, often catalyzed by chiral cinchona alkaloid derivatives, can introduce both the amino and hydroxyl groups in a stereocontrolled manner. Hydrogen-bond-donor catalysis could also play a role in activating the electrophile and controlling the stereochemistry of the nucleophilic attack.

Table 3: Examples of Organocatalysts for Asymmetric C-N Bond Formation

| Catalyst Type | Example Catalyst | Reaction Type | Expected Enantiomeric Excess (ee) |

| Bifunctional Amine-Thiourea | Takemoto's Catalyst | Michael Addition | >90% |

| Proline Derivative | (S)-Proline | Mannich Reaction | >80% |

| Cinchona Alkaloid | Quinine-derived thiourea | Aminohydroxylation | >85% |

Biocatalytic Asymmetric Synthesis

Enzymes are highly efficient and selective catalysts that operate under mild reaction conditions. researchgate.netresearchgate.netmdpi.comrsc.orgmdpi.com In the context of this compound synthesis, biocatalysis could be employed in several ways. One common approach is the kinetic resolution of a racemic mixture of the target compound or a suitable precursor. For instance, a lipase (B570770) could selectively acylate one enantiomer of racemic this compound, allowing for the separation of the acylated product from the unreacted enantiomer.

Alternatively, a transaminase could be used for the asymmetric amination of a keto-alcohol precursor. This would involve the transfer of an amino group from a donor molecule to the ketone, creating the chiral amine center with high enantioselectivity. The use of enzymes on immobilized scaffolds can further enhance their stability and reusability, making biocatalytic processes more economically viable. researchgate.net

Table 4: Potential Biocatalytic Transformations

| Enzyme Class | Transformation | Substrate | Expected Outcome |

| Lipase | Kinetic Resolution | Racemic this compound | Enantiomerically enriched alcohol and ester |

| Transaminase | Asymmetric Amination | 1-Hydroxy-1-phenylpropan-2-one | Enantiomerically pure amino alcohol |

| Alcohol Dehydrogenase | Asymmetric Reduction | 2-(Allylamino)-1-phenylethanone | Enantiomerically pure amino alcohol |

Stereoselective Transformations (e.g., Overman rearrangement principles)

The Overman rearrangement is a powerful and reliable method for the stereoselective synthesis of allylic amines from allylic alcohols. organic-chemistry.orgnrochemistry.comwikipedia.orgyoutube.comchem-station.com This wikipedia.orgwikipedia.org-sigmatropic rearrangement proceeds through a highly ordered, chair-like transition state, which allows for the efficient transfer of chirality.

A plausible synthetic route to this compound utilizing the Overman rearrangement would start with a suitable chiral allylic alcohol precursor. This precursor would first be converted to an allylic trichloroacetimidate (B1259523) by reaction with trichloroacetonitrile. Upon heating, the trichloroacetimidate would undergo the Overman rearrangement to form a trichloroacetamide (B1219227), with the nitrogen atom now attached to the carbon that previously bore the hydroxyl group, and with a concomitant 1,3-transposition of the double bond. The stereochemistry of the newly formed C-N bond is dictated by the stereochemistry of the starting allylic alcohol and the suprafacial nature of the rearrangement. Finally, hydrolysis of the trichloroacetamide would yield the desired this compound. The predictability and high stereoselectivity of the Overman rearrangement make it an attractive strategy for the synthesis of this and related chiral allylic amines.

Novel Synthetic Protocols and Cascade Reactions

The synthesis of β-amino alcohols like this compound has been significantly advanced by the development of novel protocols that combine multiple reaction steps into a single operation. These cascade, or tandem, reactions improve efficiency by reducing the need for intermediate purification, minimizing solvent waste, and saving time and resources.

One-pot tandem processes are highly valued in organic synthesis for their ability to construct complex molecules from simple precursors in a single reaction vessel. For the structural framework of this compound, a key strategy involves the sequential formation of C-N and C-O bonds. A prominent approach is the use of biocatalytic cascades, which employ enzymes to carry out specific transformations with high selectivity under mild conditions.

An exemplary biocatalytic one-pot process could start from L-phenylalanine, a renewable material. acs.org This process utilizes a sequence of enzymatic reactions to build the desired phenylethanolamine core. acs.orgmdpi.com The cascade can be engineered within microbial hosts or conducted using purified enzymes. researchgate.netmdpi.com

Key Stages in a Hypothetical Biocatalytic Tandem Process:

Transamination/Oxidation: The initial step involves the conversion of a precursor like styrene oxide or a derivative. An engineered enzyme, such as an alcohol dehydrogenase, can oxidize a diol precursor to a hydroxyketone intermediate. acs.org

Amination: A transaminase enzyme then introduces the amino group. acs.org To achieve the specific N-allyl functionality, this step would require a custom-engineered aminase capable of utilizing allylamine as the amine donor or a subsequent direct allylation step integrated into the one-pot sequence.

Cofactor Recycling: Such enzymatic systems often incorporate cofactor recycling mechanisms, where coenzymes like NAD⁺/NADH are regenerated in situ, making the process more economically viable. acs.org

This method stands in contrast to classical chemical syntheses, which may require harsh reagents and multiple discrete steps. The development of enzymatic cascades provides a greener and more efficient route for elaborating the 2-amino-1-phenylethanol scaffold. researchgate.net

Table 1: Illustrative One-Pot Tandem Reaction Sequence

| Step | Transformation | Key Reagents/Enzymes | Intermediate Formed |

|---|---|---|---|

| 1 | Epoxide Ring-Opening | Styrene Oxide, Allylamine | 2-Allylamino-1-phenyl-ethanol |

| 2 | In situ Isomerization (Hypothetical) | Transition Metal Catalyst | This compound |

| 3 | Final Product | (Workup/Purification) | This compound |

Another innovative one-pot strategy involves a chromium-catalyzed asymmetric cross-coupling reaction between an aldehyde (e.g., benzaldehyde) and an imine derived from allylamine. westlake.edu.cn This method uses a radical polar crossover strategy to efficiently generate the β-amino alcohol framework with high control over stereochemistry. westlake.edu.cn Such reactions demonstrate the power of modern organometallic catalysis in achieving complex bond formations in a single, highly controlled step. westlake.edu.cn

High-throughput synthesis (HTS) is a powerful methodology used for rapidly generating large libraries of structurally related compounds. This approach is invaluable for screening purposes, such as in drug discovery, where numerous derivatives of a lead compound are needed to explore structure-activity relationships (SAR). The synthesis of derivatives of this compound is well-suited to HTS techniques, often referred to as combinatorial chemistry. nih.gov

A typical HTS workflow for this target molecule would involve a multi-well plate format where different starting materials are combined in each well to produce a unique derivative. The core reaction could be the ring-opening of a substituted styrene oxide with a variety of amines or, conversely, the reaction of a fixed amine (allylamine) with a library of substituted epoxides.

Key Components of an HTS Strategy:

Scaffold: The phenyl-ethanol scaffold.

Point of Diversity 1 (R¹): Substituents on the phenyl ring. This can be varied by using a library of substituted benzaldehydes or styrene oxides as starting materials.

Point of Diversity 2 (R²): The N-substituent. While the target is the N-allyl compound, an HTS approach could explore a wide range of N-alkyl, N-aryl, or other N-functionalized groups by using a library of primary amines in parallel reactions.

The reactions are typically designed to be robust and high-yielding, and purification is often streamlined using automated parallel chromatography or catch-and-release techniques.

Table 2: Example of a High-Throughput Synthesis Library Design

| Entry | Phenyl Precursor (R¹) | Amine (R²) | Resulting Derivative Structure |

|---|---|---|---|

| 1 | Styrene Oxide | Allylamine | This compound |

| 2 | 4-Chlorostyrene Oxide | Allylamine | 2-Allylamino-2-(4-chlorophenyl)-ethanol |

| 3 | 3-Methoxystyrene Oxide | Allylamine | 2-Allylamino-2-(3-methoxyphenyl)-ethanol |

| 4 | Styrene Oxide | Propylamine | 2-(Propylamino)-2-phenyl-ethanol |

| 5 | Styrene Oxide | Cyclopropylamine | 2-(Cyclopropylamino)-2-phenyl-ethanol |

By employing these strategies, chemists can rapidly access a diverse set of molecules for further investigation, accelerating the pace of research and development. The combination of novel one-pot reactions with high-throughput platforms represents a state-of-the-art approach to modern chemical synthesis.

Chemical Reactivity and Mechanistic Investigations of 2 Allylamino 2 Phenyl Ethanol

Reaction Pathways Involving the Alcohol Functionality

The alcohol group in 2-Allylamino-2-phenyl-ethanol is a secondary, benzylic alcohol. This structure suggests potential reactivity through substitution, elimination, and oxidation pathways. However, specific studies detailing these mechanisms for this compound were not found.

Nucleophilic Substitution Mechanisms (SN1 vs. SN2)

No specific studies on the nucleophilic substitution reactions of this compound were identified. In principle, the secondary benzylic alcohol could undergo substitution. The benzylic position could stabilize a carbocation, suggesting a potential for an SN1 pathway. libretexts.org Conversely, SN2 reactions are also possible at secondary carbons. libretexts.orgmasterorganicchemistry.com The outcome would likely depend on the reaction conditions, such as the nature of the nucleophile and the solvent. libretexts.orgyoutube.com

Elimination Reactions (E1 vs. E2) leading to Unsaturated Derivatives

Detailed research on the elimination reactions of this compound is not available. Generally, secondary alcohols can undergo dehydration (an elimination reaction) under acidic conditions to form alkenes. libretexts.org The mechanism can be either E1 or E2. An E1 mechanism would proceed through a stabilized benzylic carbocation, while an E2 mechanism would be favored by a strong, bulky base. chemistrytalk.orgchemistrysteps.commasterorganicchemistry.comwikipedia.org The specific products would be dictated by regiochemical rules such as Zaitsev's rule. libretexts.org

Oxidation Reactions to Aldehyde or Carboxylic Acid Analogs

There is no specific literature on the oxidation of this compound. Secondary alcohols can typically be oxidized to ketones. msu.eduwikipedia.org However, the requested aldehyde or carboxylic acid analogs would require cleavage of the carbon-phenyl or carbon-CH2N bond, which is not a standard outcome of alcohol oxidation. Oxidation of the related primary alcohol, 2-phenylethanol, can yield phenylacetaldehyde (B1677652) or phenylacetic acid depending on the oxidizing agent used. msu.educhemicalforums.com

Reactivity of the Allylamino Moiety

The allylamino group contains both a reactive alkene and a secondary amine, suggesting a rich potential for various chemical transformations.

Intramolecular Cyclization Reactions (e.g., Hydroamination-initiated processes)

Specific studies on the intramolecular cyclization of this compound could not be located. In related systems, intramolecular hydroamination of N-allylic compounds is a known process, often catalyzed by transition metals like gold, to form nitrogen-containing heterocyclic rings such as imidazolidin-2-ones from N-allylic ureas. nih.gov The feasibility of such a reaction for this compound would depend on the specific reagents and conditions employed.

Intermolecular Functionalization of the Alkene Unit

No research was found detailing the intermolecular functionalization of the alkene in this compound. Generally, alkenes can undergo a wide variety of intermolecular reactions, such as additions and palladium-catalyzed difunctionalization reactions. nih.gov The presence of the amino and alcohol groups on the same molecule could influence the reactivity and selectivity of such transformations.

Transformations at the Amine Nitrogen (e.g., N-alkylation, N-acylation, rearrangement studies)

N-Acylation: The secondary amine functionality can be readily acylated to form amides. Acylating agents such as acyl chlorides or acid anhydrides are typically employed for this transformation. chemguide.co.uk The reaction of an amine with an acyl chloride is a nucleophilic addition-elimination reaction. chemguide.co.uk Catalyst-free N-acylation of various amines with acetic anhydride (B1165640) has been reported to proceed efficiently, yielding the corresponding N-acetylated products in good to excellent yields. orientjchem.org For more complex systems, reagents like N,N-diisopropylethylamine (DIPEA) can be used as a base to facilitate the reaction. semanticscholar.org

| Acylating Agent | Catalyst/Base | Product | Typical Yield (%) |

| Acetyl Chloride | Pyridine (B92270) | N-Acetyl-2-allylamino-2-phenyl-ethanol | Data not available |

| Acetic Anhydride | None | N-Acetyl-2-allylamino-2-phenyl-ethanol | Good to Excellent (by analogy) orientjchem.org |

| Benzoyl Chloride | DIPEA | N-Benzoyl-2-allylamino-2-phenyl-ethanol | Data not available |

Rearrangement Studies: The N-allyl group in this compound opens up the possibility of sigmatropic rearrangements, most notably the Meisenheimer rearrangement. This reaction involves the uwindsor.caorganic-chemistry.org-sigmatropic rearrangement of an allylic amine N-oxide to an O-allyl hydroxylamine. The reaction is initiated by the oxidation of the tertiary amine to its corresponding N-oxide, typically using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The presence of a high-energy lone pair on the nitrogen is crucial for the rearrangement to occur. researchgate.net Studies on N-allyl phenylglycinol derivatives have shown that both the parent compound and its O-Boc derivative can yield a mixture of rearranged products and the N-oxide depending on the reaction conditions. researchgate.net

Transformations of the Phenyl Group

The phenyl group in this compound is susceptible to electrophilic aromatic substitution, and its reactivity can be further harnessed through the use of organometallic reagents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The substituent on the benzene (B151609) ring, in this case, the -CH(OH)CH2NH(allyl) group, dictates the position of incoming electrophiles. This substituent as a whole is considered an activating group and an ortho, para-director. This is due to the electron-donating nature of the oxygen and nitrogen atoms, which can stabilize the arenium ion intermediate formed during the substitution at the ortho and para positions through resonance. ijrar.orgmasterorganicchemistry.com Activating groups increase the rate of reaction compared to unsubstituted benzene. ijrar.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The -CH(OH)CH2NH(allyl) group will direct the incoming nitro group to the ortho and para positions. The regioselectivity of nitration can be influenced by the reaction conditions. libretexts.orgnih.gov

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst. Similar to nitration, the substitution will occur at the ortho and para positions. For phenols and their derivatives, bromination can be highly regioselective. mdpi.com

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) to the aromatic ring using an acyl chloride or anhydride with a strong Lewis acid catalyst like AlCl3. The directing effect of the existing substituent will again favor the formation of ortho and para isomers. rsc.orgresearchgate.net

| Electrophilic Reagent | Catalyst | Expected Major Products (Isomers) |

| HNO3 / H2SO4 | - | ortho-Nitro-2-allylamino-2-phenyl-ethanol, para-Nitro-2-allylamino-2-phenyl-ethanol |

| Br2 | FeBr3 | ortho-Bromo-2-allylamino-2-phenyl-ethanol, para-Bromo-2-allylamino-2-phenyl-ethanol |

| CH3COCl | AlCl3 | ortho-Acetyl-2-allylamino-2-phenyl-ethanol, para-Acetyl-2-allylamino-2-phenyl-ethanol |

Modifications via Organometallic Reagents

The phenyl group can also be functionalized through the use of organometallic reagents. These methods often offer high regioselectivity that can be complementary to classical electrophilic aromatic substitution.

Directed ortho-Metalation (DoM): This powerful technique allows for the selective functionalization of the ortho position. A directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent (e.g., n-butyllithium), facilitating deprotonation of the adjacent ortho proton. organic-chemistry.orgwikipedia.orgbaranlab.org The amino and hydroxyl groups in this compound, after suitable protection, can act as DMGs. The resulting aryllithium species can then react with a variety of electrophiles to introduce a wide range of substituents exclusively at the ortho position.

Cross-Coupling Reactions: If the phenyl group is first halogenated (e.g., brominated), the resulting aryl halide can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl halide with an organoboron compound. rsc.orgnih.gov This method is highly versatile for the synthesis of biaryl compounds and other substituted aromatics.

Addition of Grignard Reagents: While Grignard reagents typically react with carbonyl groups, under specific conditions, they can potentially add to aromatic rings, although this is less common for simple benzene derivatives. More relevant to the modification of the phenyl group would be the use of a Grignard reagent in a cross-coupling reaction, similar to the Suzuki coupling, or the formation of a Grignard reagent from a halogenated derivative of this compound. wikipedia.orgyoutube.com

| Organometallic Strategy | Reagents | Intermediate | Subsequent Reaction with Electrophile (E+) | Product |

| Directed ortho-Metalation | 1. Protection of OH and NH | ortho-Lithiated derivative | E+ (e.g., CO2, R-CHO, RX) | ortho-Substituted derivative |

| 2. n-BuLi | ||||

| Suzuki-Miyaura Coupling | 1. Bromination of phenyl ring | ortho/para-Bromo derivative | R-B(OH)2, Pd catalyst, Base | ortho/para-Aryl/Alkyl derivative |

| 2. Pd-catalyzed coupling |

Catalytic Applications and Ligand Design Based on 2 Allylamino 2 Phenyl Ethanol

2-Allylamino-2-phenyl-ethanol as a Chiral Ligand Precursor

The efficacy of a chiral ligand in asymmetric catalysis is fundamentally linked to its three-dimensional structure, which dictates the stereochemical outcome of a reaction. The this compound molecule possesses the necessary functionalities to be converted into a range of ligand classes, most notably phosphoramidites, which have proven to be highly effective in a multitude of catalytic transformations. wikipedia.org

Design Principles for Chiral Ligands (e.g., phosphoramidites) Derived from the Compound

Phosphoramidites are a prominent class of monodentate phosphorus ligands known for their modular synthesis and success in asymmetric catalysis. wikipedia.orgnih.gov The design of phosphoramidite (B1245037) ligands derived from a chiral backbone like this compound follows several key principles:

Modular Assembly : The synthesis is typically a two-step process. First, the chiral amino alcohol is reacted with phosphorus trichloride (B1173362) (PCl₃). The resulting amino alcohol-based chlorophosphite intermediate is then reacted with a diol, often a bulky, axially chiral molecule like 1,1'-Bi-2-naphthol (BINOL) or a simpler diol. wikipedia.org This modularity allows for the creation of a library of ligands by varying either the amino alcohol backbone or the diol component.

Chiral Environment : The stereochemistry of the final product in a catalytic reaction is controlled by the chiral environment created by the ligand around the metal center. In a phosphoramidite derived from this compound, chirality originates from the carbon atom bearing the phenyl and amino groups. This inherent chirality is transferred to the catalytic pocket, influencing the facial selectivity of substrate approach.

Steric and Electronic Tuning : The substituents on both the amino alcohol and the diol moiety can be modified to adjust the ligand's properties. The phenyl group on the this compound backbone provides significant steric bulk. The allyl group on the nitrogen atom can also influence the steric environment or be used for further functionalization or immobilization. The choice of the diol component (e.g., BINOL derivatives with different substituents) allows for fine-tuning of the steric and electronic character of the ligand, which is crucial for optimizing enantioselectivity. ox.ac.uk

The synthesis of a hypothetical phosphoramidite ligand from this compound and BINOL would proceed as illustrated below, resulting in a ligand where the phosphorus atom is bonded to the nitrogen of the original amino alcohol and the two oxygen atoms of the BINOL scaffold.

| Component | Role in Ligand Design |

| This compound | Provides the primary chiral backbone; the amino and alcohol groups are the points of attachment for the phosphorus center. |

| Phosphorus Trichloride (PCl₃) | Acts as the phosphorus source, linking the amino alcohol and the diol. |

| Chiral Diol (e.g., BINOL) | Introduces additional steric bulk and a well-defined chiral pocket, enhancing stereochemical control. |

| Amine Base (e.g., Triethylamine) | Serves as a scavenger for the HCl generated during the reaction. |

Coordination Chemistry with Transition Metals (e.g., Palladium, Copper, Iron, Rhodium complexes)

Ligands derived from this compound, particularly those featuring phosphoramidite or related P,N or N,O donor sets, can coordinate with a variety of transition metals to form catalytically active complexes. The coordination mode is dependent on the specific ligand structure and the nature of the metal center.

Palladium Complexes: Palladium(II) is known to form stable square-planar complexes. researchgate.net Ligands derived from amino alcohols can coordinate to palladium in several ways. For instance, a phosphino (B1201336) amino alcohol ligand has been shown to coordinate to Pd(II) as a bridging anionic P,O ligand. acs.org Mono-N-protected amino acids (MPAAs), which share structural similarities, have been shown to stabilize dimeric palladium(II) complexes through bridging carboxylato groups, a mode that could be conceptually analogous for derivatives of this compound. rsc.org Such complexes are highly relevant in C-H activation and functionalization reactions. uva.es

Copper Complexes: Copper(II) coordination chemistry with amino alcohols is extensive. rsc.orgresearchgate.net These ligands can bind in a monodentate fashion through the nitrogen atom or as a bidentate chelating ligand using both the nitrogen and oxygen donors. rsc.org Spontaneous deprotonation of the alcohol's hydroxyl group is common in the presence of Cu(II), leading to the formation of amino alcoholate ions that can act as bridging and chelating ligands, often forming binuclear or polynuclear structures. rsc.orgresearchgate.net Phosphoramidite derivatives readily coordinate with copper to form highly active catalysts for conjugate addition and other C-C bond-forming reactions. nih.gov

Iron Complexes: Iron can exist in multiple oxidation states and coordination geometries, with octahedral being the most common. researchgate.netlibretexts.org Amino alcohols have been used to create polynuclear iron(III) oxocarboxylate coordination clusters. rsc.orgacs.org In these structures, the deprotonated alcohol moieties of the ligands bridge multiple iron centers. The nitrogen atom of the amino alcohol also participates in coordination, resulting in complex propeller-shaped or wheel-shaped molecular architectures. rsc.orgacs.org

Rhodium Complexes: Rhodium(I) and Rhodium(III) are the most common oxidation states in organometallic chemistry. wikipedia.org Rhodium(I) carbonyl complexes containing amino acid ester ligands have been synthesized, where the amino acid coordinates through the nitrogen atom. researchgate.net These complexes can undergo oxidative addition to form octahedral Rhodium(III) species. researchgate.net The coordination of amine and chloride ligands to Rhodium(III) typically results in stable octahedral complexes which are often precursors for catalytically active species. nih.govnih.gov

| Metal | Common Oxidation State | Typical Coordination Geometry | Potential Coordination Mode with Ligand |

| Palladium | Pd(II) | Square-Planar | P,N-chelation; P,O-bridging |

| Copper | Cu(II) | Square-Planar, Square-Pyramidal | N-monodentate; N,O-chelation; N,O-bridging (alkoxide) |

| Iron | Fe(II), Fe(III) | Octahedral, Tetrahedral | N,O-chelation; O-bridging (alkoxide) |

| Rhodium | Rh(I), Rh(III) | Square-Planar (Rh(I)), Octahedral (Rh(III)) | P-monodentate; N-monodentate |

Asymmetric Catalysis Mediated by this compound Derivatives

The true measure of a chiral ligand's utility lies in its performance in asymmetric catalysis. Derivatives of this compound are conceptually well-suited for a range of stereoselective transformations due to the robust and tunable chiral environment they can provide.

Enantioselective C-C Bond Forming Reactions

Catalysts derived from chiral amino alcohols are highly effective in promoting the formation of carbon-carbon bonds with high enantioselectivity.

Addition of Organozinc Reagents to Aldehydes : The addition of diethylzinc (B1219324) to aldehydes is a benchmark reaction for testing new chiral amino alcohol ligands. rsc.org The ligand coordinates to the zinc reagent, forming a chiral complex that then delivers the ethyl group to one face of the aldehyde, resulting in a chiral secondary alcohol. High yields and enantiomeric excesses (ee) are often achieved. rsc.org

Henry (Nitroaldol) Reaction : The asymmetric Henry reaction, the addition of a nitroalkane to an aldehyde, is another important C-C bond-forming reaction used to synthesize valuable β-nitro alcohols. Chiral amino alcohol-metal complexes, particularly with copper, are effective catalysts for this transformation. acs.org

Petasis Borono-Mannich Reaction : This multicomponent reaction combines an aldehyde, an amine, and a boronic acid to form chiral amines. Chiral 1,2-amino alcohols can be synthesized with high enantioselectivity using this method catalyzed by chiral biphenols. chemrxiv.org

Stereoselective Heteroatom Functionalization

The introduction of heteroatoms in a stereocontrolled manner is a critical transformation in organic synthesis. Ligands derived from chiral amino alcohols can direct the enantioselective formation of C-N, C-O, and other C-heteroatom bonds.

Asymmetric Hydrogenation : While not a heteroatom functionalization in the traditional sense, the asymmetric transfer hydrogenation of ketones to produce chiral alcohols is a key transformation catalyzed by complexes of ruthenium, rhodium, or iridium bearing chiral ligands. acs.org Chiral amino alcohols are a well-established class of ligands for these processes. researchgate.net

Carboetherification/Hydrogenation : A palladium-catalyzed carboetherification/hydrogenation sequence on propargylic amines, using a chiral monophosphine ligand, provides access to enantioenriched chiral amino alcohols. acs.orgnih.gov This strategy involves the catalytic formation of a transient chiral auxiliary that directs a subsequent diastereoselective reaction. acs.orgnih.gov

Decarboxylative Cross-Coupling : Recent advances have shown that chiral carboxylic acids derived from amino acids like serine can be used in stereoselective electrocatalytic decarboxylative transformations to access enantiopure amino alcohols. This radical-based method allows for the efficient coupling of aryl, alkenyl, and alkyl fragments. nih.gov

Exploration in Asymmetric Heterogeneous Catalysis

A significant advantage of ligand-based catalysis is the potential for immobilization onto a solid support, which facilitates catalyst recovery and reuse, a key principle of green chemistry. The allyl group on this compound provides a convenient handle for such immobilization.

The ligand can be attached to various supports, such as polymers, silica, or nanoparticles, without significantly altering the core catalytic structure. nih.gov For example, chiral amino alcohol ligands have been successfully immobilized on superparamagnetic nanoparticles. researchgate.net These heterogeneous catalysts have been applied in the asymmetric transfer hydrogenation of ketones, demonstrating high efficiency and the ability to be recycled multiple times without a significant loss in activity or enantioselectivity. researchgate.net Similarly, silver thiolate nanoclusters have been functionalized with chiral amino alcohol ligands and used as recoverable catalysts in the asymmetric Henry reaction. nih.gov This approach combines the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Mechanistic Insights into Catalytic Cycles

A complete understanding of a catalytic cycle requires the characterization of all elementary steps, including substrate coordination, bond activation, bond formation, and product release. The ligand plays a pivotal role in each of these stages, influencing both the rate and selectivity of the transformation.

Investigation of Intermediates and Transition States in Catalyzed Reactions

The direct observation and characterization of catalytic intermediates are paramount for validating proposed mechanisms. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography can provide invaluable structural information about species present during a catalytic reaction. In the context of metal-catalyzed reactions employing ligands derived from this compound, key intermediates would likely involve the coordination of the amino and hydroxyl groups to a metal center, forming a chiral pocket around the active site.

Computational methods, particularly density functional theory (DFT), have become indispensable tools for studying the transient nature of transition states. bris.ac.uk These calculations can provide detailed geometric and energetic information about the highest-energy points along the reaction coordinate, which are critical for determining the rate-limiting step and the origins of stereoselectivity. For a hypothetical reaction catalyzed by a complex of this compound, DFT studies could model the approach of a substrate to the catalyst and map the energy profile for the formation of different stereoisomeric products.

Table 1: Hypothetical Intermediates in a Catalytic Cycle Involving a this compound-Metal Complex

| Intermediate | Description | Potential Characterization Methods |

| Pre-catalyst | The stable form of the catalyst before initiation of the cycle. | X-ray Crystallography, NMR Spectroscopy |

| Catalyst-Substrate Complex | The initial coordination of the substrate to the metal center. | In-situ IR Spectroscopy, NMR Spectroscopy |

| Oxidative Addition Adduct | Formation of a new metal-substrate bond. | DFT Calculations, Kinetic Studies |

| Reductive Elimination Product Complex | The metal complex with the newly formed product still coordinated. | Cryo-spray Mass Spectrometry, NMR Spectroscopy |

Ligand-Substrate Interactions in Stereocontrol

The stereochemical outcome of an asymmetric catalytic reaction is determined by the non-covalent interactions between the chiral ligand and the substrate in the transition state. These interactions can include steric repulsion, hydrogen bonding, and electrostatic interactions, which energetically differentiate the pathways leading to the various stereoisomers.

For a ligand like this compound, the phenyl group and the allyl group would create a specific three-dimensional environment around the metal center. The orientation of the substrate would be influenced by steric clashes with these groups, forcing it to adopt a conformation that leads to the preferential formation of one enantiomer. The hydroxyl and amino groups can also participate in hydrogen bonding with the substrate, further locking it into a specific orientation.

The "lock-and-key" and "induced-fit" models are often invoked to describe these interactions. nih.gov In the context of catalysis, the chiral ligand-metal complex acts as the "lock," and the substrate is the "key." The precise complementarity between the two in the transition state is what leads to high enantioselectivity.

Table 2: Key Structural Features of this compound for Stereocontrol

| Feature | Potential Role in Stereocontrol |

| Phenyl Group | Provides steric bulk, influencing the facial selectivity of substrate approach. |

| Allyl Group | Can influence the electronic properties of the nitrogen atom and provides additional steric hindrance. |

| Chiral Center | Establishes the absolute configuration of the chiral environment. |

| Amino and Hydroxyl Groups | Act as coordination points to the metal and can engage in hydrogen bonding with the substrate. |

Further research, combining synthetic chemistry, kinetic analysis, spectroscopy, and computational modeling, is necessary to fully uncover the mechanistic details of catalysis involving this compound and to harness its full potential in the development of new asymmetric transformations.

Computational Chemistry and Theoretical Investigations of 2 Allylamino 2 Phenyl Ethanol

Quantum Chemical Characterization of the Compound

Geometry Optimization and Conformational Analysis (e.g., DFT, ab initio, semiempirical methods)

No published studies were found that detail the geometry optimization or conformational analysis of 2-Allylamino-2-phenyl-ethanol using methods such as Density Functional Theory (DFT), ab initio, or semiempirical calculations. Such studies would typically involve determining the most stable three-dimensional structure of the molecule and identifying its various low-energy conformers.

Electronic Structure Analysis (HOMO-LUMO, frontier molecular orbital theory)

There is no available research detailing the electronic structure of this compound. This type of analysis, including the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, is crucial for understanding the compound's reactivity and electronic properties.

Charge Distribution and Reactivity Descriptors (e.g., nucleophilicity, electrophilicity indices)

Information regarding the charge distribution, molecular electrostatic potential, and reactivity descriptors such as nucleophilicity and electrophilicity indices for this compound is not present in the current body of scientific literature.

Computational Elucidation of Reaction Mechanisms

Transition State Localization and Energy Barrier Calculations

No computational studies have been published that focus on the reaction mechanisms involving this compound. Therefore, data on the localization of transition states and the calculation of energy barriers for its potential reactions are unavailable.

Reaction Energy Profiles and Thermodynamic Feasibility

Similarly, there are no published reaction energy profiles or assessments of the thermodynamic feasibility for reactions involving this compound based on computational models.

Solvent Effects on Reaction Pathways through Implicit and Explicit Solvation Models

There is a lack of specific studies on the solvent effects on the reaction pathways of this compound using either implicit or explicit solvation models. Computational chemistry employs these models to understand how a solvent medium influences molecular geometry, reaction kinetics, and thermodynamic stability. wikipedia.orgnih.govmdpi.com

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgnih.gov This approach is computationally efficient for estimating the free energy of solute-solvent interactions. wikipedia.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, allowing for a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding. nih.govyoutube.com This method is more computationally intensive. nih.gov

Without dedicated research on this compound, it is not possible to present data on how different solvents would influence its chemical reactions.

Prediction of Spectroscopic Parameters from First Principles

The prediction of spectroscopic parameters from first principles involves using quantum chemical calculations to simulate various types of spectra. This is a powerful tool for structural elucidation and for complementing experimental data. However, no specific theoretical spectroscopic data has been published for this compound.

Simulated NMR Chemical Shifts and Coupling Constants

Computational methods, such as the Gauge-Invariant Atomic Orbital (GIAO) approach, are used to calculate NMR isotropic shieldings, which are then converted into chemical shifts. nih.gov These simulations can predict ¹H and ¹³C NMR spectra, providing valuable structural information. nih.govuzh.ch The inclusion of solvent models can refine the accuracy of these predictions. nih.gov For this compound, no such simulated data is available in the literature.

Theoretical UV-Visible Absorption Spectra and Electronic Transitions

Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. researchgate.net These calculations can predict the absorption maxima (λmax) and provide insights into the nature of electronic transitions (e.g., n → π, π → π). msu.edu The solvent environment can significantly impact these spectra, an effect known as solvatochromism. researchgate.netbiointerfaceresearch.com Research on the theoretical UV-Visible spectra of this compound has not been identified.

Calculated Vibrational Frequencies (IR, Raman)

Theoretical vibrational frequencies for Infrared (IR) and Raman spectroscopy are typically calculated using methods like Density Functional Theory (DFT). nih.govscirp.org These calculations help in the assignment of experimental vibrational bands to specific molecular motions. researchgate.netcardiff.ac.ukresearchgate.net While studies exist for related compounds like 2-phenylethanol, there are no published calculated vibrational frequencies for this compound. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-Allylamino-2-phenyl-ethanol, a combination of one-dimensional and two-dimensional NMR experiments would provide unambiguous confirmation of its constitution and stereochemistry.

High-Resolution 1H and 13C NMR for Structural Confirmation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer primary evidence for the structure of this compound.

The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons, and their splitting patterns (multiplicity) would reveal adjacent proton couplings. Key expected signals include a multiplet for the five protons of the phenyl group, a characteristic set of signals for the three protons of the allyl group (a multiplet for the internal CH and two multiplets for the terminal CH₂), and distinct signals for the protons on the ethanol (B145695) backbone.

The ¹³C NMR spectrum , typically recorded with proton decoupling, would display a single peak for each unique carbon atom. The chemical shifts of these signals are indicative of the carbon's electronic environment. For this compound, distinct peaks are expected for the aromatic carbons of the phenyl ring, the two sp² carbons of the allyl group's double bond, and the sp³ carbons of the ethanol backbone and the allylic CH₂ group. The carbons attached to the nitrogen and oxygen atoms (C2 and C1, respectively) would appear at characteristic downfield shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Actual values can vary based on solvent and other experimental conditions.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H |

| -CH= (Allyl) | 5.80 - 5.95 | Multiplet | 1H |

| =CH₂ (Allyl) | 5.10 - 5.30 | Multiplet | 2H |

| Ph-CH(N)- | 3.90 - 4.10 | Doublet of doublets | 1H |

| -CH₂-OH | 3.60 - 3.80 | Multiplet | 2H |

| N-CH₂- (Allyl) | 3.10 - 3.30 | Multiplet | 2H |

| -NH- | Variable | Broad singlet | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Actual values can vary based on solvent and other experimental conditions.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Quaternary Phenyl) | 140 - 145 |

| -CH= (Allyl) | 134 - 138 |

| CH (Phenyl) | 125 - 129 |

| =CH₂ (Allyl) | 116 - 120 |

| -CH(OH)- | 68 - 74 |

| -CH(Ph)- | 60 - 66 |

Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC) for Connectivity and Complex Spin Systems

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings over two to three bonds. Key expected correlations would confirm the connectivity within the ethanol backbone (Ph-CH-CH₂-OH) and within the allyl group (-CH₂-CH=CH₂).

TOCSY (Total Correlation Spectroscopy): TOCSY would show correlations between all protons within a coupled spin system. This would be particularly useful to identify all protons belonging to the allyl group from a single cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, confirming the C-H framework.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (2-3 bonds) between protons and carbons. This is crucial for connecting the distinct structural fragments. For instance, correlations from the allylic N-CH₂ protons to the C2 carbon (the phenyl-bearing methine) would confirm the attachment of the allyl group to the nitrogen atom.

Stereochemical Assignments via NOESY and Chiral Shift Reagents

Determining the three-dimensional structure, particularly the relative and absolute stereochemistry at the chiral center (C2), requires specific NMR experiments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. libretexts.orgnanalysis.com For this compound, NOESY could help determine the relative stereochemistry by observing spatial correlations between the proton on the chiral center and protons on the adjacent CH₂OH group. researchgate.net

Chiral Shift Reagents (CSRs): To determine the enantiomeric purity of a sample, a chiral shift reagent can be added. nih.govfrontiersin.org These reagents form diastereomeric complexes with each enantiomer of the analyte, causing the corresponding signals in the NMR spectrum to become distinct. nih.govacs.org This allows for the direct visualization and quantification of the enantiomeric ratio.

Mass Spectrometry Techniques

Mass spectrometry provides vital information on the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to measure the mass of a molecule with very high precision, allowing for the determination of its elemental formula. nih.govresearchgate.net For this compound, the molecular formula is C₁₁H₁₅NO. HRMS would provide a measured mass that is extremely close to the calculated theoretical exact mass, confirming this formula.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO |

| Calculated Monoisotopic Mass | 177.11536 g/mol |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion [M]⁺ or the protonated molecule [M+H]⁺) to generate a spectrum of product ions. The fragmentation pattern is a molecular fingerprint that provides structural information.

For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: The bonds adjacent to the heteroatoms (oxygen and nitrogen) are prone to cleavage. Cleavage of the C-C bond between the phenyl-bearing carbon and the CH₂OH group is a common pathway for amino alcohols. libretexts.orgyoutube.com

Loss of Neutral Molecules: The loss of small, stable neutral molecules like water (H₂O) from the alcohol group or ammonia/allylamine (B125299) from the amino group is expected. whitman.edunih.gov

Cleavage of the Allyl Group: The bond between the nitrogen and the allyl group could cleave, leading to a characteristic loss.

Table 4: Predicted Major Fragments in MS/MS of this compound ([M+H]⁺)

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 160.1 | [M+H - H₂O]⁺ | Loss of water |

| 136.1 | [C₉H₁₂N]⁺ | Alpha-cleavage with loss of CH₂OH |

| 105.1 | [C₇H₅O]⁺ | Benzoyl cation (after rearrangement) |

| 91.1 | [C₇H₇]⁺ | Tropylium ion |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural components: the phenyl group, the ethanol backbone, and the allylamino group.

The presence of the phenyl group is expected to give rise to several characteristic bands. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to produce a series of sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹. Additionally, C-H out-of-plane bending vibrations, which are indicative of the substitution pattern on the benzene (B151609) ring, would be observed in the 900-675 cm⁻¹ region.

The ethanol backbone contributes distinct vibrational modes. The O-H stretching vibration of the hydroxyl group is anticipated to produce a broad and strong absorption band in the range of 3600-3200 cm⁻¹, the broadening of which is due to intermolecular hydrogen bonding. The C-O stretching vibration would likely appear as a strong band between 1260 cm⁻¹ and 1050 cm⁻¹.

The allylamino group introduces several unique spectral features. The N-H stretching vibration of the secondary amine is expected to be observed as a moderate peak in the 3500-3300 cm⁻¹ region. The C=C stretching of the allyl group would likely appear around 1645 cm⁻¹. The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range.

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenyl Group | Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 | |

| C-H Out-of-plane Bend | 900-675 | |

| Ethanol Backbone | O-H Stretch | 3600-3200 (broad) |

| C-O Stretch | 1260-1050 | |

| Allylamino Group | N-H Stretch | 3500-3300 |

| C=C Stretch (Allyl) | ~1645 | |

| C-N Stretch | 1250-1020 |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring and the C=C bond of the allyl group.

A prominent and sharp band corresponding to the symmetric "ring breathing" mode of the monosubstituted benzene ring is expected around 1000 cm⁻¹. The aromatic C=C stretching vibrations would also be visible in the Raman spectrum, often with different relative intensities compared to the FT-IR spectrum. The C=C stretching of the allyl group would also be expected to produce a strong Raman signal. In contrast, the O-H and N-H stretching vibrations are typically weak in Raman spectra.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule and provides information about the chromophores present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the phenyl group, which acts as the primary chromophore. The benzene ring typically exhibits two main absorption bands. The more intense band, corresponding to the π → π* transition (E2-band), is expected to appear around 200-210 nm. A weaker band, resulting from a symmetry-forbidden π → π* transition (B-band), is anticipated in the region of 250-270 nm. The presence of the allylamino and hydroxyl substituents on the benzylic carbon may cause a slight shift in the position and intensity of these bands (a bathochromic or hypsochromic shift).

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

The this compound molecule contains a chiral center at the carbon atom bonded to the phenyl, hydroxyl, and allylamino groups. Therefore, it can exist as a pair of enantiomers. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for the characterization of these enantiomers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. Each enantiomer of this compound would be expected to produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects in the CD spectrum, particularly those associated with the electronic transitions of the phenyl chromophore, would allow for the assignment of the absolute configuration of each enantiomer.

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the two enantiomers would exhibit equal and opposite ORD curves.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for obtaining precise information about the spatial arrangement of atoms within a crystalline solid. This method allows for the determination of unit cell dimensions, space group, and the exact coordinates of each atom, which in turn define bond lengths, bond angles, and torsion angles.

Currently, specific single-crystal X-ray diffraction data for this compound is not publicly available in crystallographic databases. The successful application of this technique would first require the growth of a high-quality single crystal of the compound. Once a suitable crystal is obtained, it would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal lattice, is then collected and analyzed.

The analysis of the diffraction data would yield a detailed three-dimensional model of the this compound molecule in the solid state. This would reveal critical information about its conformation, including the orientation of the allyl and phenyl groups relative to the ethanol backbone. Furthermore, the analysis would elucidate any intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which govern the packing of the molecules in the crystal lattice.

For illustrative purposes, a hypothetical data table of crystallographic parameters for this compound is presented below. It is important to note that this data is not based on experimental results and serves only as a template for what would be expected from a single-crystal X-ray diffraction study.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₁₁H₁₅NO |

| Formula weight | 177.24 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(2) |

| c (Å) | 18.765(7) |

| α (°) | 90 |

| β (°) | 102.34(5) |

| γ (°) | 90 |

| Volume (ų) | 1007.8(7) |

| Z | 4 |

| Calculated density (g/cm³) | 1.168 |

| Absorption coefficient (mm⁻¹) | 0.076 |

| F(000) | 384 |

Absolute Configuration Assignment in Crystalline Forms

As this compound possesses a chiral center at the carbon atom bearing the hydroxyl, amino, and phenyl groups, it can exist as two enantiomers (R and S). Determining the absolute configuration is crucial for understanding its stereospecific interactions.

Single-crystal X-ray diffraction is a primary method for the unambiguous determination of the absolute configuration of a chiral molecule, provided that the crystal is non-centrosymmetric and the data is of sufficient quality. The most common method involves the use of anomalous dispersion. When the wavelength of the X-rays is near an absorption edge of one of the atoms in the crystal, the scattering factor for that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l).

By carefully measuring and analyzing these differences, the absolute configuration can be determined. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. A Flack parameter close to 0 for a given enantiomer confirms the assignment, while a value close to 1 indicates that the opposite enantiomer is present in the crystal.

In the absence of a heavy atom in this compound, the anomalous scattering effects from the oxygen and nitrogen atoms with commonly used X-ray sources (e.g., Mo Kα or Cu Kα) would be weak. Therefore, obtaining high-quality data and a precise determination of the Flack parameter would be essential for an unambiguous assignment.

Alternatively, if a derivative of this compound containing a heavier atom (e.g., a bromine or chlorine atom on the phenyl ring) were synthesized and crystallized, the anomalous dispersion effects would be significantly enhanced, facilitating a more straightforward determination of the absolute configuration.

Derivatization and Scaffold Modification for Chemical Synthesis Applications

Synthetic Pathways to Structurally Related Analogs

The generation of analogs from the 2-Allylamino-2-phenyl-ethanol core allows for the systematic exploration of structure-activity relationships in medicinal chemistry and the development of new building blocks for organic synthesis. Key modifications can be directed at the hydroxyl group, the allyl moiety, and the phenyl ring.

The secondary alcohol functionality is a prime target for derivatization. Standard reactions such as esterification and etherification can be employed to introduce a wide variety of substituents, thereby altering the molecule's polarity, steric profile, and hydrogen bonding capacity.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction is a common strategy in the synthesis of prodrugs and in modifying the pharmacokinetic properties of parent compounds. The use of different acylating agents allows for the introduction of diverse alkyl, aryl, or heterocyclic moieties.

Etherification: Formation of an ether linkage can be achieved via Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. This pathway introduces stable, non-hydrolyzable groups.

Oxidation: Mild oxidation of the secondary alcohol would yield the corresponding ketone, β-amino ketone. This transformation provides a new reactive center for further synthetic elaborations, such as reductive amination or additions to the carbonyl group.

Table 1: Potential Modifications at the Functional Groups of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group/Structure |

| Hydroxyl Group | Esterification | Acyl Chloride (RCOCl), Pyridine | Ester (-OC(O)R) |

| Etherification | NaH, Alkyl Halide (R-X) | Ether (-OR) | |

| Oxidation | PCC, DMP | Ketone (>C=O) | |

| Allyl Moiety | Hydrogenation | H₂, Pd/C | Propyl Group |

| Dihydroxylation | OsO₄, NMO | Diol (-CH(OH)CH₂OH) | |

| Epoxidation | m-CPBA | Epoxide | |

| Heck Coupling | Aryl Halide, Pd Catalyst | Substituted Alkene | |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro-phenyl Group (-C₆H₄NO₂) |

| Halogenation | Br₂, FeBr₃ | Bromo-phenyl Group (-C₆H₄Br) | |

| Sulfonation | Fuming H₂SO₄ | Sulfonic acid-phenyl Group (-C₆H₄SO₃H) |

The carbon-carbon double bond of the allyl group is a site of high reactivity, enabling a range of addition and transformation reactions. wikipedia.org These modifications can be used to introduce new functional groups or to extend the carbon skeleton.

Reduction: Catalytic hydrogenation of the double bond, typically using hydrogen gas and a palladium-on-carbon catalyst (Pd/C), would saturate the allyl group to yield the corresponding N-propyl derivative.

Oxidative Additions: The alkene can undergo dihydroxylation using reagents like osmium tetroxide to form a vicinal diol. Alternatively, epoxidation with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) would produce an epoxide ring, a versatile intermediate for subsequent ring-opening reactions with various nucleophiles.